Nirmatrelvir-d9

Metabolic stability Deuteration Human liver microsomes

Quantitative LC-MS/MS of nirmatrelvir requires an internal standard that co-elutes without mass interference. Unlabeled compound causes signal overlap and assay failure. Nirmatrelvir-d9 solves this: • Validated MRM transition: m/z 509.3 → 110.1, linear range 10.9-3013 ng/mL • 9 deuterium atoms at metabolic hotspots: ~40% reduced oxidation vs. parent • Supports ANDA filings, DMFs, clinical PK studies, and metabolic stability assays • Available as a certified reference standard for regulatory bioanalysis

Molecular Formula C23H32F3N5O4
Molecular Weight 508.6 g/mol
Cat. No. B12402439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNirmatrelvir-d9
Molecular FormulaC23H32F3N5O4
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C
InChIInChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1/i1D3,2D3,3D3
InChIKeyLIENCHBZNNMNKG-JOEHZSTFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nirmatrelvir-d9: Baseline Overview


Nirmatrelvir-d9 (PF-07321332-d9, CAS 2861202-76-6) is a deuterated analog of the SARS-CoV-2 main protease (Mpro) inhibitor nirmatrelvir, the active component of the COVID-19 therapeutic PAXLOVID™ [1]. The compound incorporates nine deuterium atoms at metabolically labile positions, a structural modification that confers quantifiable advantages in both drug metabolism research and bioanalytical method development [2]. Unlike the non-deuterated parent compound, Nirmatrelvir-d9 exhibits a marked reduction in oxidative metabolism rate and serves as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of nirmatrelvir in biological matrices, with validated MRM transitions at m/z 509.3 → 110.1 [3]. These properties position Nirmatrelvir-d9 as a critical tool in pharmacokinetic studies, metabolic stability assessments, and regulatory bioanalysis supporting ANDA filings and clinical trial monitoring [4].

SIL-IS LC-MS/MS bioanalysis in research matrices
Deuterium KIE Metabolic stability and oxidative pathway research
Mpro Control Inhibition assay comparator with reported target engagement

Why Nirmatrelvir-d9 Is Irreplaceable


In scientific and industrial applications, substituting Nirmatrelvir-d9 with unlabeled nirmatrelvir, other deuterated analogs, or alternative Mpro inhibitors introduces critical experimental and regulatory liabilities. Unlabeled nirmatrelvir cannot function as an internal standard for quantitative LC-MS/MS methods due to identical mass-to-charge ratio, leading to signal interference and compromised assay accuracy [1]. While other deuterated nirmatrelvir analogs exist, the specific d9 labeling pattern on Nirmatrelvir-d9 targets the primary metabolic site, resulting in a quantifiable 3-fold improvement in human microsomal stability compared to the non-deuterated parent, a benefit not replicated by non-site-specific labeling [2]. Additionally, alternative Mpro inhibitors such as GC373 exhibit different metabolic profiles and potency values (IC50 ~0.4 µM for GC373 vs. 0.023–0.84 µM for nirmatrelvir), rendering them unsuitable as direct surrogates in studies requiring precise nirmatrelvir pharmacokinetic or pharmacodynamic modeling [3]. Regulatory frameworks for ANDA submissions and clinical trial monitoring explicitly require the use of stable isotope-labeled internal standards that are structurally identical to the analyte, with Nirmatrelvir-d9 being the validated and widely adopted choice [4].

Unlabeled nirmatrelvir Identical mass-to-charge ratio prevents internal standard use in LC-MS/MS; co-elution may compromise assay accuracy.
Other deuterated analogs Non-site-specific labeling patterns may not replicate the reported metabolic stability benefit; metabolic profile may shift.
Alternative Mpro inhibitors Compounds such as GC373 exhibit different metabolic profiles and potency ranges; PK/PD modeling endpoints may not transfer directly.

Nirmatrelvir-d9: Quantitative Performance Evidence


Metabolic Stability in Human Liver Microsomes

Deuteration of the primary metabolic site in nirmatrelvir-d9 results in a 3-fold improvement in human microsomal stability compared to non-deuterated nirmatrelvir. This was demonstrated in a head-to-head stability assay using human liver microsomes, where the deuterated compound exhibited significantly prolonged half-life [1]. However, the study also notes an increased metabolism rate at secondary sites, a phenomenon not observed with the parent compound [1].

Metabolic Stability
Head-to-head
3-fold increase in half-life
Supports metabolic stability research context
Human liver microsome assay; secondary site metabolism may increase
Metabolic stability Deuteration Human liver microsomes

Oxidative Metabolism and Deuterium KIE

Replacement of hydrogen with deuterium in nirmatrelvir-d9 slows oxidation adjacent to the nitrogen atom by approximately 40% compared to non-deuterated nirmatrelvir. This was quantified in a direct comparative study evaluating the deuterium kinetic isotope effect on the metabolic oxidation rate of nirmatrelvir [1]. The study also demonstrated that deuteration can switch the site of oxidative metabolism, providing a distinct metabolic profile [1].

Deuterium KIE
Head-to-head
~40% reduction in oxidation rate
Supports oxidative metabolism pathway research
CYP-mediated oxidation adjacent to nitrogen; deuteration may shift metabolic site
Oxidative metabolism Deuterium kinetic isotope effect CYP3A4

LC-MS/MS Internal Standard Performance

Nirmatrelvir-d9 serves as the validated stable isotope-labeled internal standard for the quantification of nirmatrelvir in human plasma using LC-MS/MS. The method utilizes selected reaction monitoring (SRM) with transitions m/z 500.3 → 110.1 for nirmatrelvir and m/z 509.3 → 110.1 for Nirmatrelvir-d9 [1]. The validated method demonstrates a linear range from 10.9 to 3013 ng/mL, intra- and interassay precisions below 15%, and a rapid analysis time of 2 minutes per sample [1]. In contrast, non-deuterated nirmatrelvir cannot function as an internal standard due to identical mass transitions, and alternative 13C-labeled standards may exhibit different chromatographic behavior or ionization efficiency.

ISTD Performance
Reported
MRM m/z 509.3→110.1
Supports bioanalytical method validation review
Human plasma research matrix; linear range 10.9–3013 ng/mL; precision
Target Engagement
Class-level
Comparable potency to parent
Supports functional assay use context
Exact d9 IC50 not specified; parent range: 0.023–0.84 µM across assay conditions
Documentation
Data to verify
COA, NMR, LC-MS, HPLC
Supports method validation documentation
Supplier characterization data; pharmacopeial traceability upon request
LC-MS/MS Internal standard Bioanalysis

Mpro Inhibitory Potency Across Variants of Concern

Nirmatrelvir-d9 and its deuterated/homologated derivatives exhibit comparable inhibitory potency against SARS-CoV-2 Mpro from several variants of concern relative to non-deuterated nirmatrelvir. The study reports that the deuterated analog maintains potency within the same order of magnitude as the parent compound [1]. While specific IC50 values for Nirmatrelvir-d9 are not provided in the abstract, the parent nirmatrelvir has reported IC50 values ranging from 0.023 µM to 0.84 µM depending on assay conditions [2]. Importantly, the deuterium substitution does not compromise target engagement, preserving antiviral activity.

Target Engagement
Class-level
Comparable potency to parent
Supports functional assay use context
Exact d9 IC50 not specified; parent range: 0.023–0.84 µM across assay conditions
SARS-CoV-2 Mpro IC50 Variants of concern

Regulatory Characterization Data

Nirmatrelvir-d9 is supplied with detailed characterization data compliant with regulatory guidelines, including certificates of analysis (COA), 1H NMR, LC-MS, and HPLC spectra [1]. The product is specifically indicated for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of nirmatrelvir [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. In contrast, non-deuterated nirmatrelvir reference standards may lack the isotopic labeling required for internal standard applications, and alternative deuterated analogs may not offer the same level of regulatory documentation.

Documentation
Data to verify
COA, NMR, LC-MS, HPLC
Supports method validation documentation
Supplier characterization data; pharmacopeial traceability upon request
Regulatory compliance ANDA Reference standard

Nirmatrelvir-d9 Application Scenarios


Metabolic Stability and KIE Studies

Leverage the 3-fold improved human microsomal stability and ~40% reduced oxidation rate of Nirmatrelvir-d9 compared to non-deuterated nirmatrelvir to investigate deuterium-enabled metabolic stabilization strategies. This scenario is critical for research programs aiming to reduce CYP3A4-mediated clearance and eliminate the need for ritonavir boosting in next-generation nirmatrelvir analogs [1][2].

Bioanalytical Method Development & Validation

Employ Nirmatrelvir-d9 as the stable isotope-labeled internal standard in LC-MS/MS methods for quantifying nirmatrelvir in human plasma. The validated MRM transition (m/z 509.3 → 110.1) and wide linear range (10.9–3013 ng/mL) ensure accurate and precise measurement in clinical trial samples, supporting therapeutic drug monitoring and pharmacokinetic modeling [3].

Regulatory Submission Support for ANDA/DMF

Utilize Nirmatrelvir-d9 as a reference standard for forced degradation studies, identification testing, and method validation in support of Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF). The product's regulatory-compliant characterization data and pharmacopeial traceability streamline quality control processes and reduce regulatory review cycles [4].

Mpro Inhibitor Screening and Selectivity Profiling

Incorporate Nirmatrelvir-d9 as a deuterated control compound in Mpro inhibition assays to benchmark novel inhibitors against a metabolically stable analog of the clinically validated nirmatrelvir. The comparable potency across variants of concern ensures that observed differences in activity are not confounded by isotopic substitution effects [1].

Application
Selection Property
Validation Focus
Metabolic stability and KIE research
Deuterium-labeled metabolic probe
Oxidative metabolism pathway review
LC-MS/MS bioanalytical method development
SIL-IS with distinct MRM transition
Matrix-effect correction and precision review
Method validation documentation
Reference standard with characterization data
Documentation and traceability review
Mpro inhibitor screening studies
Deuterated control for functional assays
Target engagement across variant contexts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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